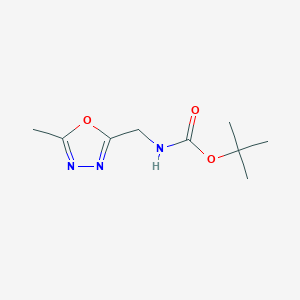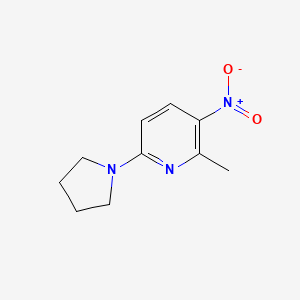
2-Methyl-6-(pyrrolidin-1-yl)-3-nitropyridine
Descripción general
Descripción
“2-Methyl-6-(pyrrolidin-1-yl)-3-nitropyridine” is a chemical compound with the molecular formula C10H14N2 . It is a derivative of pyridine, which is a basic heterocyclic organic compound similar to benzene and pyrrole but with one CH group replaced by a nitrogen atom .
Molecular Structure Analysis
The molecular structure of “2-Methyl-6-(pyrrolidin-1-yl)-3-nitropyridine” can be represented by the InChI code: 1S/C10H15N3/c1-8-9(11)4-5-10(12-8)13-6-2-3-7-13/h4-5H,2-3,6-7,11H2,1H3 .Physical And Chemical Properties Analysis
The physical and chemical properties of “2-Methyl-6-(pyrrolidin-1-yl)-3-nitropyridine” include a molecular weight of 162.23 g/mol . It is a powder at room temperature .Aplicaciones Científicas De Investigación
Synthesis and Coordination Chemistry
Derivatives of pyridine, such as 2,6-di(pyrazol-1-yl)pyridine and related compounds, have been studied for their potential in creating luminescent lanthanide compounds for biological sensing and iron complexes with unique thermal and photochemical properties. These derivatives serve as versatile analogues to terpyridines, showing both advantages and disadvantages in coordination chemistry, highlighting the broad utility of pyridine derivatives in synthetic and coordination chemistry (Halcrow, 2005).
Vibrational Spectra and Crystal Structure
The study of 6-methyl-3-nitro-2-(2-phenylhydrazinyl)pyridine has provided insights into the crystal and molecular structures of pyridine derivatives. Detailed analyses via X-ray diffraction and DFT quantum chemical calculations have uncovered the structural and vibrational properties of these compounds, which are crucial for understanding their reactivity and potential applications in materials science (Kucharska et al., 2013).
Pyrrolidine Synthesis
Pyrrolidines, significant in medicinal chemistry for their biological effects, can be synthesized through polar [3+2] cycloaddition reactions involving N-methyl azomethine ylide. The study of these reactions, both experimentally and computationally, has opened avenues for synthesizing pyrrolidine derivatives under mild conditions, potentially expanding their applications in medicine and industry (Żmigrodzka et al., 2022).
Molecular and Crystal Structures
Research on 2-amino-4-methyl-3-nitropyridine and its derivatives has revealed their molecular and crystal structures, stabilized by N-H···N and N-H···O hydrogen bonds. These studies contribute to our understanding of the structural chemistry of pyridine derivatives, which is essential for designing new materials and compounds with specific properties (Bryndal et al., 2012).
Propiedades
IUPAC Name |
2-methyl-3-nitro-6-pyrrolidin-1-ylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O2/c1-8-9(13(14)15)4-5-10(11-8)12-6-2-3-7-12/h4-5H,2-3,6-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNYOWGFBSDSDHN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=N1)N2CCCC2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-6-(pyrrolidin-1-yl)-3-nitropyridine | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

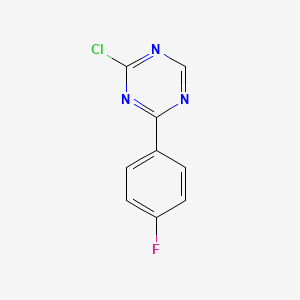
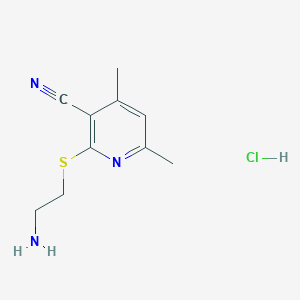
![2-Tert-butyloxycarbonylaminomethyl-5-(3,4-dichlorophenyl)-[1,3,4]oxadiazole](/img/structure/B1398627.png)
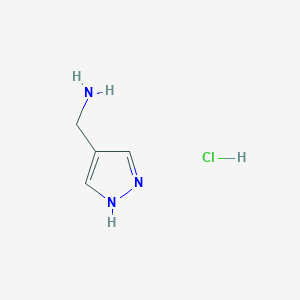
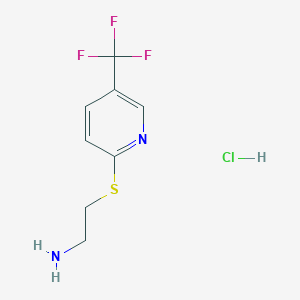
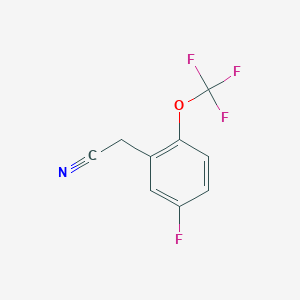
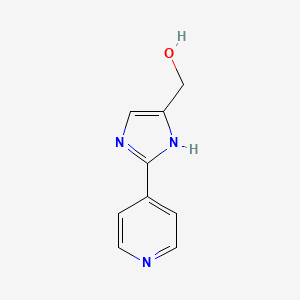
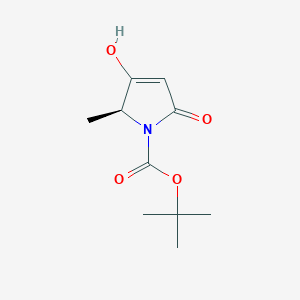
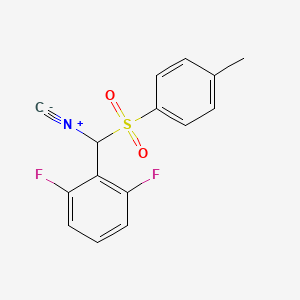
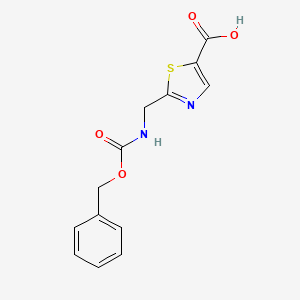
![3-[3-Methoxy-5-(trifluoromethyl)phenyl]propionic acid](/img/structure/B1398642.png)
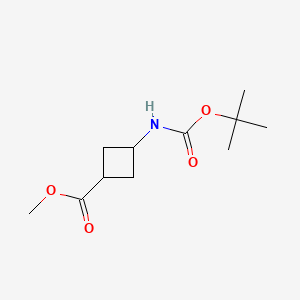
![3-[4-Methoxy-3-(trifluoromethyl)phenyl]propionic acid](/img/structure/B1398644.png)
